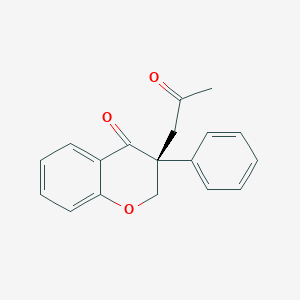
(3R)-3-(2-Oxopropyl)-3-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-(2-Oxopropyl)-3-phenyl-2,3-dihydro-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a phenyl group and an oxopropyl substituent. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-Oxopropyl)-3-phenyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Oxopropyl Group: The oxopropyl group can be introduced through an aldol condensation reaction using an appropriate ketone and an aldehyde.
Final Assembly: The final step involves the coupling of the benzopyran ring with the oxopropyl group under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired quality.
化学反应分析
Types of Reactions
(3R)-3-(2-Oxopropyl)-3-phenyl-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxopropyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R)-3-(2-Oxopropyl)-3-phenyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
6,8-Dihydroxy-(3R)-(2-oxopropyl)-3,4-dihydroisocoumarin: A similar compound with a dihydroisocoumarin structure.
7-Hydroxy-3,5-dimethyl-isochromen-1-one: Another related compound with an isochromenone structure.
Uniqueness
(3R)-3-(2-Oxopropyl)-3-phenyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of both a benzopyran ring and an oxopropyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
740816-24-4 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
(3R)-3-(2-oxopropyl)-3-phenyl-2H-chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-13(19)11-18(14-7-3-2-4-8-14)12-21-16-10-6-5-9-15(16)17(18)20/h2-10H,11-12H2,1H3/t18-/m0/s1 |
InChI 键 |
AOASVWPZYCTDIG-SFHVURJKSA-N |
手性 SMILES |
CC(=O)C[C@]1(COC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
规范 SMILES |
CC(=O)CC1(COC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


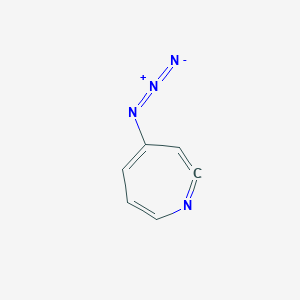
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)



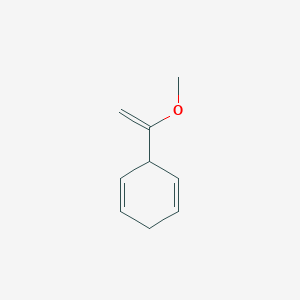
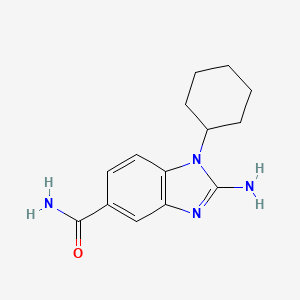
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
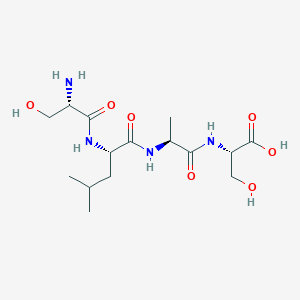
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
